9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione
Description
Properties
CAS No. |
18456-30-9 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-hydroxy-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C18H12O4/c19-16-14-13-9-5-1-3-7-11(9)18(21,15(14)17(20)22-16)12-8-4-2-6-10(12)13/h1-8,13-15,21H |
InChI Key |
LNMNOCUGQYJRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)O)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The most efficient synthesis involves a microwave-assisted Diels-Alder reaction between anthracene and maleic anhydride in xylene. Phutdhawong et al. (2006) demonstrated that irradiating the mixture in a modified domestic microwave oven (700 W) for 10 minutes produces the target compound in 89% yield . The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where anthracene acts as the diene and maleic anhydride as the dienophile.
Key Parameters:
-
Solvent: Xylene (high boiling point enhances microwave absorption).
-
Temperature: Reflux conditions (140–150°C).
-
Time: 10 minutes (vs. 24–48 hours conventionally).
The crystal structure (triclinic space group P-1) was confirmed via X-ray diffraction, revealing a cis-fused furan ring and planar anthracene backbone.
Comparative Analysis of Conventional vs. Microwave Heating
Traditional thermal methods for this reaction require prolonged heating (24–72 hours) and result in lower yields (50–65%) due to side reactions such as anthracene dimerization. Microwave irradiation accelerates the reaction by selectively heating polar intermediates , reducing energy dissipation and improving regioselectivity.
Table 1: Reaction Efficiency Comparison
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 24 h | 52 | 78 |
| Microwave Irradiation | 10 min | 89 | 95 |
Two-Step Oxidative Cyclization
Biphenyl Crotonate Derivative Route
A Chinese patent (CN103242128A) outlines an alternative synthesis starting from 4-(biphenyl-2-yl)-2-butenoic acid ethyl ester . The process involves:
Step 1: Phosphite-Mediated Cyclization
-
Reagents: Dimethyl phosphite (1.5 equiv), manganese acetate (1.5 equiv), acetic acid.
-
Conditions: 60°C for 5 hours.
-
Intermediate: 9,10-dihydrophenanthrene derivative.
Mechanistic Insights
The phosphite acts as a radical scavenger, stabilizing intermediates during cyclization. Manganese acetate catalyzes the formation of the furan ring via a radical-mediated pathway , while H₂O₂ oxidizes the central anthracene ring to the dione.
Diels-Alder Variations and Steric Effects
Host-Guest Catalysis
The Fujita group demonstrated that encapsulating anthracene in a palladium-based molecular host directs dienophiles toward the terminal rings, enabling 1,4-cycloaddition. This approach could theoretically adapt to synthesize the title compound but remains unexplored.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydroxyl Group Reactions
The hydroxyl group at position 9 could participate in:
-
Esterification or acetylation with acylating agents (e.g., acetic anhydride).
-
Oxidation to a carbonyl group (ketone) under oxidizing conditions (e.g., KMnO₄/H+).
-
Nucleophilic substitution if activated (e.g., via conversion to a tosylate).
Example :
Dione Functional Group Reactions
The ketone groups at positions 12 and 14 may undergo:
-
Nucleophilic addition (e.g., with amines or alcohols).
-
Reduction to secondary alcohols (e.g., using NaBH₄ or LiAlH₄).
-
Enolate formation under basic conditions, enabling alkylation or aldol reactions.
Example :
Furan Ring Reactions
The furan moiety could participate in:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
-
Electrophilic substitution (e.g., bromination or nitration).
-
Oxidative cleavage to form carbonyl groups (e.g., with OsO₄/H₂O₂).
Example :
Comparison of Reaction Types
| Reaction Type | Mechanism | Key Reagents | Expected Products |
|---|---|---|---|
| Esterification | Nucleophilic acyl substitution | AcCl, DCC | 9-Acetoxy derivative |
| Reduction (Ketones) | Hydride transfer | NaBH₄, LiAlH₄ | Secondary alcohols at positions 12/14 |
| Diels-Alder | [4+2] Cycloaddition | Maleic anhydride | Furan-anthracene fused adducts |
| Oxidation | Electrophilic addition | KMnO₄/H+, OsO₄/H₂O₂ | Ketones or diols |
Context from Related Compounds
While direct data on this compound is scarce, insights can be drawn from analogous systems:
-
Dibenzobarallene (a related dione derivative) undergoes Mannich reactions with ketones and amines .
-
Anthracene-maleic anhydride adducts form via Diels-Alder reactions under thermal or microwave conditions .
-
Furan-containing polycycles often exhibit regioselectivity in cycloadditions, influenced by substituents .
Research Gaps and Challenges
-
Limited experimental data : No direct studies on this compound’s reactivity were found in the provided sources.
-
Steric hindrance : The fused polycyclic framework may restrict access to reactive sites.
-
Functional group competition : The hydroxyl and carbonyl groups may compete for reagents (e.g., nucleophiles).
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its antiproliferative properties against various cancer cell lines. Notably:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on chronic lymphocytic leukemia (CLL) cell lines. For instance, compounds structurally related to 9-hydroxy derivatives have been reported to have IC50 values lower than 10 µM against CLL cells associated with poor prognosis .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various anthracene derivatives through cycloaddition reactions. These derivatives often possess enhanced biological activities:
- Ethanoanthracenes : The synthesis of ethanoanthracenes from this compound has been explored to develop new drugs targeting B-cell malignancies. The structural modifications allow for the evaluation of their pro-apoptotic effects .
Materials Science
The unique structural features of 9-hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione make it a candidate for applications in materials science:
- Organic Photovoltaics : Research indicates that compounds with similar structures can be utilized in organic solar cells due to their electronic properties and ability to form stable films .
Case Study 1: Antiproliferative Effects on CLL
In a study assessing the antiproliferative effects of various anthracene derivatives on CLL cell lines:
- Findings : The most potent compounds derived from the modification of 9-hydroxy derivatives showed significant reductions in cell viability compared to traditional chemotherapeutics like fludarabine phosphate .
Case Study 2: Synthesis and Characterization
A research project focused on synthesizing novel compounds based on the structure of this compound:
Mechanism of Action
The mechanism of action of 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Prop-1-en-1-yl Side Chain
Derivatives with modified substituents on the prop-1-en-1-yl group demonstrate distinct physicochemical and biological properties:
Key Observations :
Ethanoanthracene-Based Polymers and Alkylated Derivatives
Alkylation and polymer modifications enhance thermal stability and material properties:
Key Observations :
Functionalized Derivatives: Amic Acids and Metal Chelates
Functionalization with amines or metals introduces bioactive properties:
Biological Activity
9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione is a complex polycyclic compound known for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C18H12O3
- Molar Mass : 276.29 g/mol
- Density : 1.391 g/cm³
- Melting Point : 267-268 °C
- CAS Number : 5443-16-3
These properties suggest a stable structure conducive to biological interactions.
Synthesis
The compound can be synthesized through Diels-Alder reactions involving anthracene derivatives and dienophiles such as maleic anhydride. This method allows for the introduction of various functional groups that may enhance its biological activity .
Anticancer Properties
Research indicates that derivatives of 9-hydroxy tetrahydroanthracenes exhibit significant antiproliferative effects against various cancer cell lines:
-
Chronic Lymphocytic Leukemia (CLL) :
- In studies involving CLL cell lines (HG-3 and PGA-1), several derivatives demonstrated sub-micromolar activity with mean GI50 values around 0.245 µM .
- Compounds such as 20a , 20f , and 25n showed IC50 values of less than 10 µM, indicating their potency compared to traditional chemotherapeutics like fludarabine phosphate.
- Burkitt’s Lymphoma :
- Mechanism of Action :
Case Study 1: Synthesis and Evaluation in CLL
In a focused study on ethanoanthracenes, researchers synthesized a series of compounds based on the tetrahydro structure. These compounds were evaluated for their antiproliferative effects in CLL cells. The results highlighted the potential of these compounds to serve as lead structures for new chemotherapeutic agents targeting B-cell malignancies .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 20a | <10 | CLL |
| 20f | <10 | CLL |
| 25n | <10 | CLL |
Case Study 2: Antiproliferative Effects in Solid Tumors
Another study explored the effects of various anthracene derivatives on solid tumor models. The results indicated that modifications at specific positions on the anthracene core could significantly enhance cytotoxicity against breast and colon cancer cell lines .
Q & A
Basic Synthesis Methods
Q: What are the key synthetic routes and optimization strategies for 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione? A: Synthesis typically involves multi-step functionalization of the anthracene core. For example:
- Halogenation/Nitration: Introduce reactive groups (e.g., nitro or chloro) to enable subsequent substitutions.
- Etherification/Cyclization: Form the furanoanthracene moiety using catalysts like BF₃·Et₂O or base-mediated cyclization .
- Purification: Column chromatography (silica gel) or recrystallization (toluene/ethanol) yields high-purity products.
Key Optimization Parameters:
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 0–5 | 57–87.5 |
| Cyclization | Toluene | 80–100 | 75–90 |
Reference NMR (¹H/¹³C) and HPLC for purity validation .
Advanced Structural Characterization
Q: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation? A: Use complementary techniques:
- X-ray Crystallography: Resolves ambiguities in stereochemistry and bond connectivity (e.g., boat conformation in dihydroanthracene derivatives) .
- 2D NMR (HSQC/HMBC): Correlates proton-carbon interactions to confirm substituent positions.
- Solvent Effects: Compare data in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding or aggregation artifacts .
Reactivity Under Oxidative/Reductive Conditions
Q: How do substituents influence the compound’s reactivity in oxidation/reduction reactions? A:
- Oxidation: The anthraquinone core is redox-active. Substituents like hydroxy groups stabilize semiquinone intermediates, as seen in anthraquinone derivatives .
- Reduction: Sodium dithionite (Na₂S₂O₄) selectively reduces ketones to hydroquinones, while amino groups may act as electron donors .
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (λmax ~400–500 nm for quinone transitions) .
Computational Modeling of Photophysical Properties
Q: How can quantum chemical methods predict photophysical behavior (e.g., fluorescence, exciton dynamics)? A:
- TD-DFT Calculations: Model excited-state transitions (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
- Exciton Coupling: For diarylanthracenes, planarity of substituents enhances π-π stacking and fluorescence quantum yield .
- Validation: Compare computed spectra with experimental UV-Vis and fluorescence emission data .
Handling Contradictory Data in Reaction Mechanisms
Q: How to address discrepancies in proposed reaction mechanisms (e.g., competing pathways)? A:
- Isotopic Labeling: Track atom migration using ¹⁸O or deuterated reagents.
- Kinetic Isotope Effects (KIE): Differentiate radical vs. ionic pathways (e.g., KIE > 2 suggests H· abstraction) .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect transient intermediates .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating bioactivity (e.g., anticancer, antimicrobial)? A:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Modify hydroxy/nitro groups to assess impact on potency .
Stability and Degradation Pathways
Q: What factors influence the compound’s stability under storage or experimental conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
